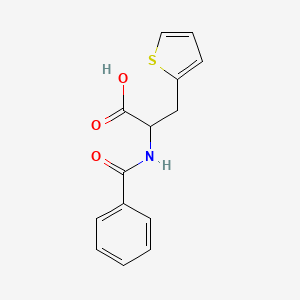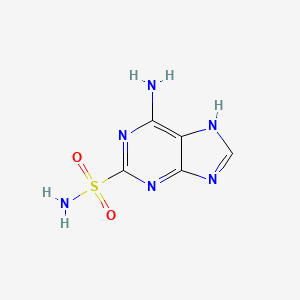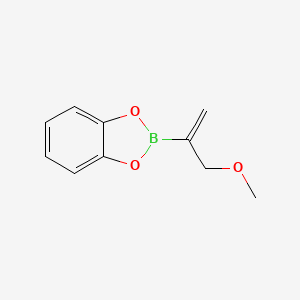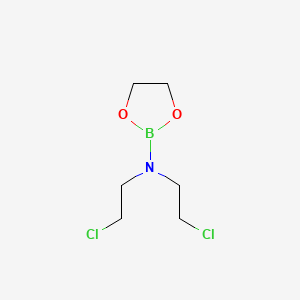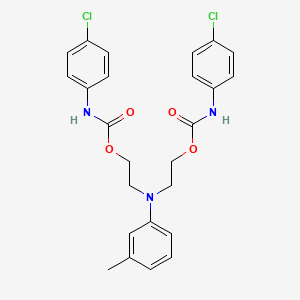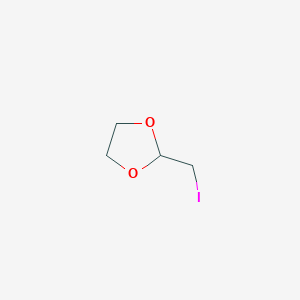![molecular formula C10H19NO2 B13989342 1-[2-(3-Hydroxypropyl)-5-methylpyrrolidin-1-yl]ethanone](/img/structure/B13989342.png)
1-[2-(3-Hydroxypropyl)-5-methylpyrrolidin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(3-Hydroxypropyl)-5-methylpyrrolidin-1-yl]ethanone is a synthetic organic compound belonging to the class of pyrrolidines. This compound is characterized by the presence of a hydroxypropyl group and a methyl group attached to a pyrrolidine ring, which is further connected to an ethanone moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of 1-[2-(3-Hydroxypropyl)-5-methylpyrrolidin-1-yl]ethanone involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Reduction: The reduction of intermediate compounds to form the desired hydroxypropyl group.
Rearrangement: Rearrangement reactions to ensure the correct positioning of the hydroxypropyl and methyl groups on the pyrrolidine ring.
Formation of Ethanone Moiety: The final step involves the formation of the ethanone moiety through appropriate reactions, such as acylation.
Industrial production methods for this compound may involve optimization of these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to enhance efficiency .
Analyse Chemischer Reaktionen
1-[2-(3-Hydroxypropyl)-5-methylpyrrolidin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the ethanone moiety or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxypropyl group, to form various derivatives.
Condensation: Condensation reactions can lead to the formation of larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution and condensation reactions .
Wissenschaftliche Forschungsanwendungen
1-[2-(3-Hydroxypropyl)-5-methylpyrrolidin-1-yl]ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 1-[2-(3-Hydroxypropyl)-5-methylpyrrolidin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The hydroxypropyl group and the pyrrolidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
1-[2-(3-Hydroxypropyl)-5-methylpyrrolidin-1-yl]ethanone can be compared with other similar compounds, such as:
1-[2-(3-Hydroxypropyl)-5-methylpiperidin-1-yl]ethanone: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
1-[2-(3-Hydroxypropyl)-5-methylpyrrolidin-1-yl]propanone: Similar structure but with a propanone moiety instead of ethanone.
1-[2-(3-Hydroxypropyl)-5-methylpyrrolidin-1-yl]butanone: Similar structure but with a butanone moiety instead of ethanone.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties .
Eigenschaften
Molekularformel |
C10H19NO2 |
|---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
1-[2-(3-hydroxypropyl)-5-methylpyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C10H19NO2/c1-8-5-6-10(4-3-7-12)11(8)9(2)13/h8,10,12H,3-7H2,1-2H3 |
InChI-Schlüssel |
ZXKAPESJZOKYOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(N1C(=O)C)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


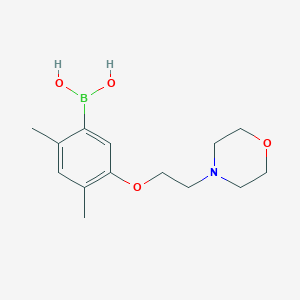
![Benzene, 2-bromo-4-[(1-methylcyclopropyl)oxy]-1-nitro-](/img/structure/B13989277.png)
![7-Bromo-5-methylbenzo[d]isoxazol-3-amine](/img/structure/B13989285.png)
![1-Bromo-4-[(2-chloro-2-phenylethyl)sulfonyl]benzene](/img/structure/B13989294.png)
